molecular formula C11H11NO4 B3055863 Cyclopropylmethyl 4-nitrobenzoate CAS No. 6749-93-5

Cyclopropylmethyl 4-nitrobenzoate

Cat. No. B3055863
CAS RN: 6749-93-5
M. Wt: 221.21 g/mol
InChI Key: HRCUKIJQVPJNQC-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-nitrobenzoate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the esterification of p-nitrobenzoic acid followed by nitro reduction . Another approach could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product . The synthesis of cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N has also been reported .

Scientific Research Applications

Solvolysis Studies

Cyclopropylmethyl 4-nitrobenzoate has been studied for its behavior in solvolysis reactions. Kusuyama (1998) explored the solvolyses of related compounds in aqueous acetone, revealing insights into reactivity and product composition. These studies showed that the solvolysis process could proceed via two independent pathways, indicating the versatility of cyclopropylmethyl intermediates in chemical reactions (Kusuyama, 1998).

Heterocyclic Oriented Synthesis

In the field of heterocyclic chemistry, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been used as a building block for synthesizing various nitrogenous cycles. This highlights the potential of nitrobenzoate derivatives in creating diverse libraries of heterocyclic compounds, which are crucial in drug discovery (Křupková et al., 2013).

Molecular Structure Analysis

The molecular and crystal structure analysis of compounds containing the this compound moiety provides valuable insights. For instance, the analysis of a related compound by Thimmegowda et al. (2008) involved determining crystal class, cell parameters, and molecular structure, crucial for understanding the chemical and physical properties of these compounds (Thimmegowda et al., 2008).

Fluorescence and Luminescence Studies

The nitrobenzoate moiety, a key component of this compound, has been utilized in the development of fluorescent probes. For example, Yin et al. (2015) established a near-infrared ratiometric fluorescent probe for cysteine detection, indicating its potential in biological and medical research (Yin et al., 2015).

Stability and Kinetics Studies

Research on the stability and kinetics of nitrobenzoic compounds, which are chemically related to this compound, has been conducted to understand their behavior in different conditions. Crisan et al. (2018) synthesized a series of p-nitrobenzoic acid salts and analyzed their thermal behavior and phase transitions, providing insights into the stability of these compounds under various conditions (Crisan et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, Ethyl 4-nitrobenzoate, indicates that it may cause skin, eye, and respiratory tract irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions in the field of nitroaromatic compounds involve the development of high-performance catalysts, transition of energy and chemicals generation from oil and coal to more renewable sources, and cleaner chemical processes . The application of traditional reactions in refined systems, such as continuous flow, are being explored for optimization of productivity .

properties

IUPAC Name

cyclopropylmethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-11(16-7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCUKIJQVPJNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294832
Record name cyclopropylmethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6749-93-5
Record name NSC98342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopropylmethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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